molecular formula C26H22N4O4 B1581009 PIGMENT RED 170 CAS No. 2786-76-7

PIGMENT RED 170

Cat. No.: B1581009
CAS No.: 2786-76-7
M. Wt: 454.5 g/mol
InChI Key: BGVYDWVAGZBEMJ-UHFFFAOYSA-N
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Preparation Methods

PIGMENT RED 170 is synthesized through a multi-step organic reaction process. . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired pigment.

Industrial production methods often include hydrothermal treatment and kaolin coating modification to enhance the pigment’s properties. For instance, hydrothermal treatment at 140-150°C for 90-180 minutes can transform the pigment from an α-phase to a γ-phase, improving its tinctorial strength, flowability, and thermal stability .

Chemical Reactions Analysis

PIGMENT RED 170 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the pigment’s molecular structure, affecting its stability and color.

    Substitution: The pigment can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PIGMENT RED 170 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PIGMENT RED 170 involves its interaction with light and other molecules. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure, particularly the azo group, plays a crucial role in its color properties. The pigment’s stability and resistance to environmental factors are attributed to its dense crystal structure and strong intermolecular interactions .

Comparison with Similar Compounds

PIGMENT RED 170 is often compared with other similar compounds, such as:

This compound is unique due to its excellent balance of color properties, stability, and versatility in various applications.

Properties

IUPAC Name

4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-2-34-22-10-6-5-9-21(22)28-26(33)20-15-17-7-3-4-8-19(17)23(24(20)31)30-29-18-13-11-16(12-14-18)25(27)32/h3-15,31H,2H2,1H3,(H2,27,32)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVYDWVAGZBEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029243
Record name C.I. Pigment Red 170
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Red powder; [MSDSonline]
Record name 2-Naphthalenecarboxamide, 4-[2-[4-(aminocarbonyl)phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxy-
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Record name C.I. Pigment Red 120
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CAS No.

2786-76-7
Record name Pigment Red 170
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Record name 2-Naphthalenecarboxamide, 4-[2-[4-(aminocarbonyl)phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxy-
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Record name C.I. Pigment Red 170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-(aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
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Record name PIGMENT RED 170
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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